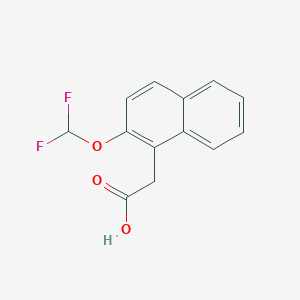

2-(Difluoromethoxy)naphthalene-1-acetic acid

Beschreibung

2-(Difluoromethoxy)naphthalene-1-acetic acid is a synthetic auxin analog characterized by a naphthalene backbone substituted with a difluoromethoxy group at the 2-position and an acetic acid moiety at the 1-position. The difluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, which may influence membrane permeability and metabolic stability . Its acetic acid side chain aligns it with classical auxins like naphthalene-1-acetic acid (NAA), a well-documented plant growth regulator .

Eigenschaften

Molekularformel |

C13H10F2O3 |

|---|---|

Molekulargewicht |

252.21 g/mol |

IUPAC-Name |

2-[2-(difluoromethoxy)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-5-8-3-1-2-4-9(8)10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |

InChI-Schlüssel |

JOVJNBFQSNWTCC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-1-acetic acid typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the acetic acid moiety. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to form the difluoromethoxy derivative. This intermediate is then subjected to further reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for 2-(Difluoromethoxy)naphthalene-1-acetic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)naphthalene-1-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dicarboxylic acid, while reduction could produce 2-(difluoromethoxy)naphthalene-1-ethanol.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)naphthalene-1-acetic acid has several scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions, especially those involving fluorinated groups.

Industry: Used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological processes, including signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Stability: Fluorine substitution may confer resistance to enzymatic degradation, extending half-life in biological systems compared to non-fluorinated auxins like NAA .

- Functional Group Positioning : Unlike NAA (carboxylic acid at 1-position), derivatives like 2-naphthoxyacetic acid and 1-(difluoromethyl)naphthalene-6-acetic acid demonstrate how substituent placement alters bioactivity and physicochemical behavior .

Research Findings and Functional Implications

Environmental and Toxicological Profiles

Biologische Aktivität

2-(Difluoromethoxy)naphthalene-1-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Difluoromethoxy)naphthalene-1-acetic acid is C₁₃H₉F₂O₃, with a molecular weight of approximately 252.21 g/mol. The compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. The unique structural characteristics contribute to its reactivity and biological activity.

Research indicates that 2-(Difluoromethoxy)naphthalene-1-acetic acid exhibits significant anti-inflammatory properties. It acts primarily by inhibiting key pathways involved in inflammation, including the modulation of enzyme activities related to inflammatory responses. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Comparative Biological Activity

To understand the biological activity of 2-(Difluoromethoxy)naphthalene-1-acetic acid in relation to structurally similar compounds, the following table summarizes their features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-1-acetic acid | Naphthalene ring with difluoromethoxy group | Anti-inflammatory, analgesic |

| 2-(Trifluoromethoxy)naphthalene-3-acetic acid | Trifluoromethoxy instead of difluoromethoxy | Potential anti-inflammatory effects |

| 2-(Methoxynaphthalen-2-yl)-2-methylpropanoic acid | Different alkyl substitution at the acetic position | Anti-inflammatory properties |

This comparison highlights the potential for varying biological effects based on structural differences in similar compounds.

In Vitro Studies

In vitro studies have demonstrated that 2-(Difluoromethoxy)naphthalene-1-acetic acid effectively inhibits COX-1 and COX-2 enzymes. The inhibition potency was assessed using IC50 values, with findings indicating that this compound exhibits moderate to potent inhibitory effects against COX-2, comparable to established anti-inflammatory drugs.

Case Studies

A notable case study examined the effects of 2-(Difluoromethoxy)naphthalene-1-acetic acid on animal models with induced inflammatory conditions. Results showed a significant reduction in paw swelling and pain response, suggesting its efficacy as an analgesic agent. Additionally, histological analysis indicated reduced inflammatory cell infiltration in treated tissues.

Safety and Toxicology

Safety profiling is crucial for any therapeutic candidate. Preliminary toxicological assessments have shown that 2-(Difluoromethoxy)naphthalene-1-acetic acid has a favorable safety profile, with no significant adverse effects noted at therapeutic doses. Further studies are warranted to fully elucidate its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.